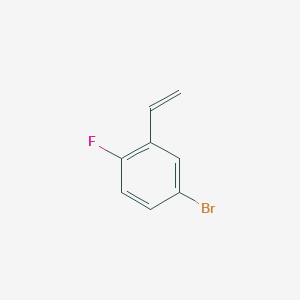

5-Bromo-2-fluorostyrene

Overview

Description

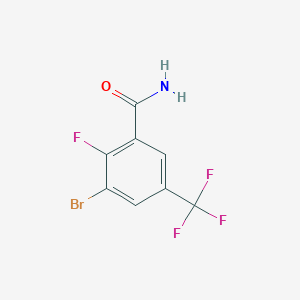

5-Bromo-2-fluorostyrene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds and their reactivity can provide insights into the chemical behavior of 5-Bromo-2-fluorostyrene. For instance, 2-Chloro-5-bromopyridine has been used as a scaffold for synthesizing pyridine-based derivatives, indicating the potential of halogenated aromatics to serve as precursors in organic synthesis .

Synthesis Analysis

The synthesis of related halogenated compounds involves strategic functionalization to create useful scaffolds. For example, 2-Chloro-5-bromopyridine was immobilized on polystyrene, which allowed for selective reactions with various reagents, suggesting that similar methodologies could potentially be applied to 5-Bromo-2-fluorostyrene . Additionally, the Heck reaction has been employed to prepare monofluorodienyl esters from 1-bromo-1-fluorostyrenes, which could be analogous to reactions involving 5-Bromo-2-fluorostyrene .

Molecular Structure Analysis

While the molecular structure of 5-Bromo-2-fluorostyrene is not directly reported, the crystal structures of related bromo-fluorophenyl compounds have been determined, showing that molecules are linked by hydrogen bonds and π–π stacking interactions . These interactions are crucial in determining the molecular conformation and packing in the solid state, which could be relevant for the physical properties of 5-Bromo-2-fluorostyrene.

Chemical Reactions Analysis

The chemical reactivity of halogenated styrenes can be complex. For instance, the Heck reaction of 1-bromo-1-fluorostyrenes with methyl acrylate leads to the formation of fluoropenta-2,4-dienoates . This suggests that 5-Bromo-2-fluorostyrene could also participate in Heck-type coupling reactions, potentially yielding a variety of substituted alkenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluorostyrene can be inferred from related compounds. The presence of halogens likely increases the density and boiling point relative to unsubstituted styrene. The reactivity of such compounds with nucleophiles and bases can be high due to the presence of electron-withdrawing groups, which could affect their stability and reactivity in various chemical environments. The synthesis of prodrugs using bromo compounds, as seen with 5-fluorouracil prodrugs , indicates the potential utility of bromo-fluoro compounds in medicinal chemistry.

Scientific Research Applications

Stereospecific Synthesis

5-Bromo-2-fluorostyrene is utilized in stereospecific synthesis processes. For instance, high E/Z ratio 1-bromo-1-fluorostyrenes, which can be prepared by isomerization of 1-bromo-1-fluorostyrenes, undergo Heck reactions with methyl acrylate to yield (2E, 4Z)-methyl 5-aryl-4-fluoropenta-2,4-dienoates. This process highlights the compound's utility in creating specific stereochemical configurations in organic compounds, indicating its importance in the precise synthesis of complex molecules (Xu & Burton, 2004).

Functionalized Fluorinated Building Blocks

Another application involves the radical nitration-debromination of α-Bromo-α-fluoroalkenes, leading to the formation of α-fluoro-nitroalkenes. This method demonstrates the ability to introduce fluorine and nitro groups into molecules in a highly controlled manner, providing a stereoselective route to aromatic α-fluoronitroalkenes. These functionalized fluorinated building blocks are pivotal for synthesizing various fluorinated products, highlighting the compound's role in enhancing molecular diversity and utility in organic synthesis (Motornov et al., 2017).

Pyridine-Based Derivatives Synthesis

The synthesis of pyridine-based derivatives from 5-bromo-2-fluoro-3-pyridylboronic acid showcases the application of 5-Bromo-2-fluorostyrene in creating biologically relevant heterocyclic compounds. Through a series of Suzuki reactions, a variety of 3,5-disubstituted 2-fluoropyridines are obtained, which can further be converted into corresponding 2-pyridones. This highlights the compound's utility in synthesizing complex heterocycles, which are crucial scaffolds in pharmaceuticals and agrochemicals (Sutherland & Gallagher, 2003).

Safety And Hazards

properties

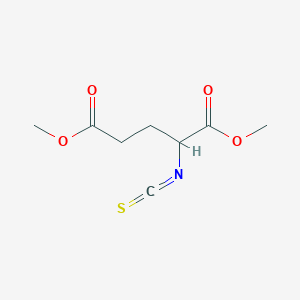

IUPAC Name |

4-bromo-2-ethenyl-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVIIPMVFZISRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300837 | |

| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethenyl-1-fluorobenzene | |

CAS RN |

221030-92-8 | |

| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221030-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethenyl-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)